[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose octasulfate and aluminum hydroxide. Sucralfate works by forming a protective barrier on ulcer sites, shielding them from stomach acid, bile salts, and enzymes, thereby promoting healing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucralfate is synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine. This reaction produces sucrose octasulfate, which is then reacted with basic polyaluminum chloride to form sucralfate .
Industrial Production Methods: In industrial settings, sucralfate is produced by first preparing sucrose octasulfate through the sulfation of sucrose. The resulting product is then reacted with basic polyaluminum chloride in an aqueous medium to form the final sucralfate complex .
Chemical Reactions Analysis
Types of Reactions: Sucralfate primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable complex structure.
Common Reagents and Conditions:
Sulfation: Sulfur trioxide or chlorosulfonic acid in the presence of pyridine.
Complexation: Basic polyaluminum chloride in an aqueous medium.
Major Products: The major product of these reactions is sucralfate itself, which is a stable complex of sucrose octasulfate and aluminum hydroxide .
Scientific Research Applications
Sucralfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complexation reactions and the behavior of sulfated polysaccharides.
Medicine: Widely used to treat and prevent gastrointestinal ulcers, including gastric ulcers, duodenal ulcers, and gastritis.
Industry: Utilized in the formulation of various pharmaceutical products due to its protective properties.
Mechanism of Action
Sucralfate exerts its effects by forming a viscous, paste-like complex that adheres to ulcer sites. This complex acts as a barrier, protecting the ulcer from further damage by stomach acid, bile salts, and digestive enzymes. Additionally, sucralfate promotes the production of growth factors and prostaglandins, which aid in tissue healing and reduce pepsin activity .
Comparison with Similar Compounds
Omeprazole: A proton pump inhibitor that reduces stomach acid production.
Pantoprazole: Another proton pump inhibitor with similar effects to omeprazole.
Antacids: Such as aluminum hydroxide and magnesium hydroxide, which neutralize stomach acid.
Uniqueness of Sucralfate: Unlike proton pump inhibitors and antacids, sucralfate does not reduce stomach acid production. Instead, it forms a protective barrier directly on the ulcer site, providing a unique mechanism of action that promotes healing without altering the stomach’s acid environment .
Properties
Molecular Formula |
C11H44Al8O51S8 |
---|---|
Molecular Weight |
1464.8 g/mol |
InChI |
InChI=1S/C11H20O35S8.8Al.16H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;16*1H2/q;8*+1;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;/m1......................../s1 |
InChI Key |
FTFYNJYNMCKWAJ-JQOFMKNESA-F |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.